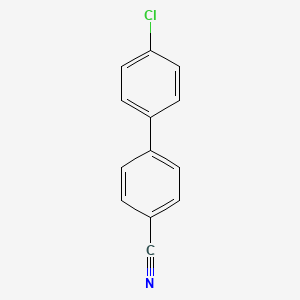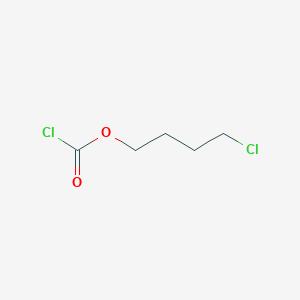
4-Chlorobutyl chloroformate
Overview
Description
4-Chlorobutyl chloroformate is an organic compound classified as an acid halide. It is characterized by the presence of a chloroformate group attached to a butyl chain with a terminal chlorine substituent. The molecular formula for this compound is ClCO2(CH2)4Cl, and it has a molecular weight of 171.02 g/mol . This compound is typically used as a reagent in organic synthesis due to its reactivity and ability to introduce chloroformate groups into molecules.
Preparation Methods
4-Chlorobutyl chloroformate can be synthesized through the condensation of hydroxy acid with diphosgene . The reaction involves the use of tetrahydrofuran as a solvent and concentrated sulfuric acid as a catalyst. The reaction is carried out at low temperatures to control the reaction rate and prevent side reactions. After the reaction is complete, the mixture is distilled to remove unreacted tetrahydrofuran and byproducts, followed by cooling, washing, and drying to obtain the final product .
Chemical Reactions Analysis
4-Chlorobutyl chloroformate undergoes various chemical reactions, including:
These reactions typically require the presence of a base to absorb the HCl produced during the reaction. The major products formed from these reactions include carbamates, carbonate esters, and mixed anhydrides .
Scientific Research Applications
4-Chlorobutyl chloroformate is used in various scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chlorobutyl chloroformate involves its reactivity as an acid halide. It undergoes nucleophilic substitution reactions where the chloroformate group is replaced by nucleophiles such as amines, alcohols, and carboxylic acids . The reaction mechanism can be described as an addition-elimination process in solvents of modest ionizing power, which changes to an ionization mechanism in solvents of high ionizing power and low nucleophilicity .
Comparison with Similar Compounds
4-Chlorobutyl chloroformate can be compared with other chloroformates such as:
Methyl Chloroformate: A simpler chloroformate used in similar reactions but with a shorter alkyl chain.
Ethyl Chloroformate: Similar in reactivity but with an ethyl group instead of a butyl group.
Propyl Chloroformate: Another similar compound with a propyl group.
The uniqueness of this compound lies in its longer butyl chain and terminal chlorine substituent, which can influence the reactivity and solvolysis rates compared to its shorter-chain counterparts .
Properties
IUPAC Name |
4-chlorobutyl carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c6-3-1-2-4-9-5(7)8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDWRXBRYNVCDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369853 | |
| Record name | 4-Chlorobutyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37693-18-8 | |
| Record name | 4-Chlorobutyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorobutyl carbonochloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


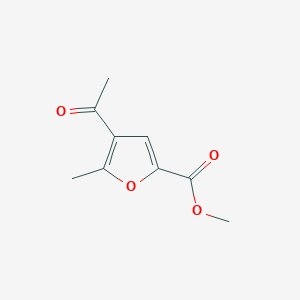
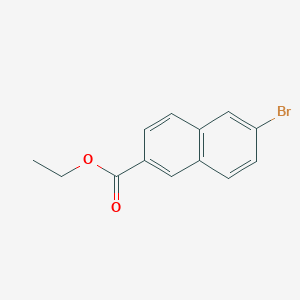
![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)
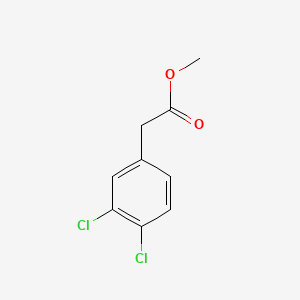
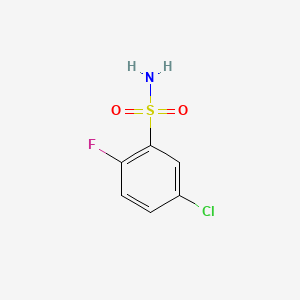
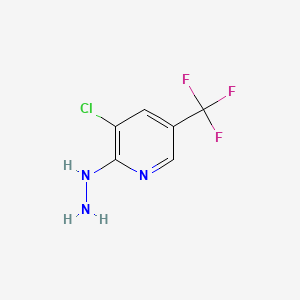
![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
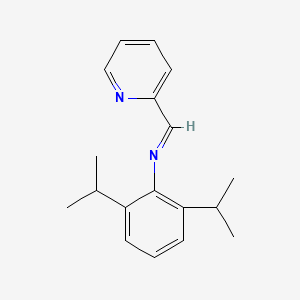
![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
![2-[3-(Trifluoromethyl)phenyl]benzonitrile](/img/structure/B1349248.png)
![2-(3'-Chloro-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1349249.png)
![2-[3-(Trifluoromethyl)phenyl]benzaldehyde](/img/structure/B1349251.png)
